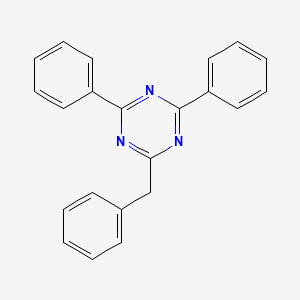

2-Benzyl-4,6-diphenyl-1,3,5-triazine

Description

Properties

CAS No. |

13796-93-5 |

|---|---|

Molecular Formula |

C22H17N3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-benzyl-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C22H17N3/c1-4-10-17(11-5-1)16-20-23-21(18-12-6-2-7-13-18)25-22(24-20)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

RNFGRHQRDNWHBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl and benzyl groups to the triazine ring. A representative route involves substituting chlorine atoms in 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) with a benzyl group.

- Starting Material : 2-Chloro-4,6-diphenyl-1,3,5-triazine (0.06 mmol) reacts with benzylboronic acid (0.36 mmol) in dry DMF.

- Catalyst System : Palladium(II) acetate (0.006 mmol) and triphenylphosphine ligand.

- Base : Potassium carbonate (0.72 mmol).

- Conditions : 80°C for 24 hours under argon.

- Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via silica gel chromatography (50% CHCl₃/hexane).

- Yield : 41%.

Key Observations :

Nickel-Catalyzed Friedel-Crafts Alkylation

An alternative method employs nickel catalysis for direct C–H benzylation of pre-functionalized triazines.

- Substrate : 1,3,5-Triazine (0.1 mol), phenylboronic acid (0.22 mol).

- Catalyst : Bis(tricyclohexylphosphine)nickel(II) dichloride (1 g).

- Solvent : Tetrahydrofuran (100 g).

- Conditions : 70°C for 12 hours.

- Workup : Aqueous quenching, solvent recovery, and neutralization.

- Yield : 94.1% for intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine.

Advantages :

- High yield and minimal trisubstituted byproducts (0.56%).

- Compatible with green chemistry principles due to solvent recycling.

Optimization of Reaction Parameters

Catalyst Screening

Catalyst choice critically impacts yield and selectivity (Table 1).

Table 1: Catalyst Performance in Suzuki-Miyaura Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 50 |

| Pd(dppf)Cl₂ | DMF | 80 | 41 |

| Ni(pcy₃)₂Cl₂ | THF | 70 | 94.1* |

*Yield for intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine.

Insights :

Solvent and Temperature Effects

Solvent Polarity : DMF increases coupling efficiency but complicates purification. THF balances reactivity and environmental impact.

Temperature : Elevated temperatures (70–80°C) accelerate kinetics but risk decomposition above 100°C.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Adapting methodologies from related triazines, acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonylimide) serve as dual solvents/catalysts.

- Reactants : Cyanuric chloride (0.01 mol) and benzylamine (0.03 mol).

- Catalyst : Acidic ionic liquid (0.01 mol).

- Conditions : 120°C for 10 hours.

- Yield : 90% with HPLC purity ≥99.5%.

Advantages :

Characterization and Quality Control

Spectroscopic Techniques

Purity Assessment

- HPLC : Purity ≥98.9% achieved via recrystallization in 80% methanol.

- Melting Point : >300°C, indicative of high crystallinity.

Comparative Analysis of Methods

Table 2: Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Suzuki-Miyaura | 41 | 99.5 | Moderate (DMF use) |

| Nickel Catalysis | 94.1 | 98.9 | Low (THF recycling) |

| Ionic Liquid | 90 | 99.5 | Very Low |

Recommendations :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted triazines with different functional groups .

Scientific Research Applications

2-Benzyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Chlorine and hydroperoxy substituents enhance reactivity (e.g., substitution or oxidation), while phenyl groups improve thermal stability.

- The benzyl group in the target compound may increase solubility in organic solvents compared to halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4,6-diphenyl-1,3,5-triazine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms in 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) with a benzyl group using a palladium catalyst under inert conditions . Key steps include:

- Step 1: React 2,4,6-trichloro-1,3,5-triazine with phenyl Grignard reagents to form 2-chloro-4,6-diphenyltriazine.

- Step 2: Substitute the remaining chlorine atom with a benzyl group via Suzuki-Miyaura coupling .

Characterization via H NMR and mass spectrometry is critical to confirm purity and structure.

Q. What characterization techniques are essential for confirming the structure of triazine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to identify aromatic protons and substituent positions.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For definitive structural confirmation, especially when stereochemical ambiguities exist .

- FT-IR Spectroscopy: To detect functional groups like C-N and C-Cl bonds (if intermediates are used) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer: Optimization involves systematic variation of parameters:

Q. How can researchers resolve contradictions in spectroscopic data for triazine derivatives?

Methodological Answer:

- Cross-Validation: Combine NMR, HRMS, and computational tools (e.g., DFT calculations) to reconcile conflicting signals. For instance, overlapping aromatic protons in NMR can be deconvoluted using 2D-COSY or HSQC experiments .

- Dynamic Effects: Consider tautomerization or conformational flexibility, which may cause variable NMR signals. Variable-temperature NMR studies can clarify such phenomena .

Q. What strategies mitigate common side reactions in triazine synthesis?

Methodological Answer:

- Byproduct Control: Use scavengers (e.g., molecular sieves) to absorb excess reagents.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound from halogenated byproducts .

- Reaction Monitoring: TLC or in-situ IR spectroscopy to track reaction progress and halt it before side reactions dominate .

Q. How can computational tools predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox activity. Software like Gaussian or ORCA provides insights into charge distribution and reactivity .

- Molecular Dynamics (MD): Simulate interactions with solvents or biological targets to guide experimental design (e.g., solubility or binding affinity studies) .

Application-Oriented Questions

Q. What are the key applications of this compound in materials science?

Methodological Answer:

Q. How can researchers evaluate the stability of triazine derivatives under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.